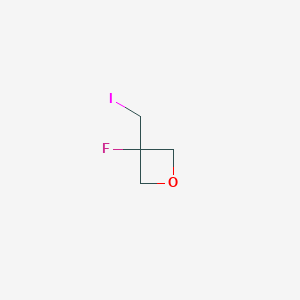

3-Fluoro-3-(iodomethyl)oxetane

Description

Significance of Oxetane (B1205548) Ring Systems in Chemical Synthesis

The oxetane ring, a four-membered cyclic ether, has become an increasingly important structural motif in modern organic and medicinal chemistry. beilstein-journals.orgeurjchem.comnih.gov Its unique combination of properties, including high ring strain and polarity, makes it a valuable component in the design of new molecules with tailored characteristics. acs.orgmagtech.com.cn

Historical Context and Recent Resurgence in Interest

The first synthesis of the parent, unsubstituted oxetane was reported in the 1870s. beilstein-journals.org For much of the following century, research focused on the fundamental physical and organic properties of these four-membered rings. illinois.edu A significant milestone was the X-ray analysis of oxetane in 1984, which revealed a slightly puckered conformation, contrary to the previously held belief that the ring was planar. beilstein-journals.org

In recent years, there has been a significant resurgence of interest in oxetanes, particularly within the field of medicinal chemistry. nih.govacs.org This renewed focus is driven by the recognition that the incorporation of an oxetane moiety can profoundly influence the physicochemical properties of a molecule. magtech.com.cn For instance, replacing a gem-dimethyl group with an oxetane can lead to a substantial increase in aqueous solubility and often improves metabolic stability. magtech.com.cn The well-known anticancer drug, paclitaxel (B517696), is a prominent example of a natural product containing an oxetane ring, which is considered essential for its biological activity. nih.govnih.gov

Role as Strained Cyclic Ethers and Reactive Intermediates

Oxetanes are characterized by significant ring strain, comparable to that of three-membered epoxides. beilstein-journals.orgresearchgate.net This inherent strain makes them susceptible to ring-opening reactions, rendering them valuable as reactive intermediates in organic synthesis. acs.orgresearchgate.netnih.gov The strain arises from the deviation of the endocyclic bond angles from the ideal tetrahedral angle. beilstein-journals.org This strain not only activates the oxetane for various chemical transformations but also exposes the oxygen lone pairs, making it a strong hydrogen-bond acceptor and Lewis base. beilstein-journals.orgacs.org

The reactivity of oxetanes has been exploited in a wide range of synthetic applications, including ring-opening and ring-expansion reactions. acs.orgsioc-journal.cn These transformations allow for the construction of more complex molecular architectures. sioc-journal.cn The ability of oxetanes to undergo such reactions makes them versatile building blocks in the synthesis of natural products and other biologically active compounds. eurjchem.comresearchgate.net

Strategic Incorporation of Fluorine Atoms in Organic Molecules

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their properties. nih.govnsf.govbohrium.combeilstein-journals.org The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to profound changes in the biological and chemical behavior of a molecule. acs.orgnih.govchinesechemsoc.org

Influence of Fluorination on Chemical Reactivity and Properties

The high electronegativity of fluorine significantly influences the electron distribution within a molecule, affecting its reactivity, stability, and the acidity or basicity of neighboring functional groups. bohrium.comacs.org The carbon-fluorine bond is one of the strongest single covalent bonds, which often imparts increased metabolic stability to a molecule by blocking sites susceptible to enzymatic degradation. acs.orgchinesechemsoc.org

The incorporation of fluorine can also alter a molecule's physical properties, such as lipophilicity. bohrium.com While replacing a hydrogen atom with fluorine can slightly increase lipophilicity, the effect can vary depending on the molecular context. bohrium.com In materials science, fluorination can lead to materials with enhanced thermal and oxidative stability, as well as unique reactivity profiles. nsf.govrsc.org For example, fluorinated polymers often exhibit desirable properties such as low dielectric constants and resistance to erosion, making them suitable for applications in microelectronics and aerospace. ontosight.ai

Fluorine's Impact on Molecular Conformation and Interactions

The substitution of hydrogen with fluorine can have a significant impact on the preferred conformation of a molecule. bohrium.combeilstein-journals.orgnih.gov This is due to a combination of steric and stereoelectronic effects, including dipole-dipole interactions and hyperconjugation. beilstein-journals.org The small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance. beilstein-journals.org

The highly polarized nature of the C-F bond can lead to specific intramolecular and intermolecular interactions, such as C–H···F hydrogen bonds and interactions with amide carbonyl groups in proteins. nih.govacs.org These interactions can play a crucial role in the binding of a fluorinated ligand to its biological target. nih.gov By influencing molecular shape and intermolecular interactions, the strategic placement of fluorine atoms can be used as a tool to control the three-dimensional structure of molecules and enhance their biological activity. beilstein-journals.org

Position of 3-Fluoro-3-(iodomethyl)oxetane within the Field of Halogenated Oxetanes

This compound is a halogenated oxetane that combines the structural features of a strained oxetane ring with the unique properties imparted by both fluorine and iodine substituents. This positions it as a potentially valuable building block in synthetic and medicinal chemistry.

The oxetane core provides a polar, three-dimensional scaffold that can influence physicochemical properties like solubility. nih.govacs.org The fluorine atom at the 3-position is expected to impact the molecule's conformation and electronic properties due to its high electronegativity. bohrium.combeilstein-journals.org The iodomethyl group introduces a reactive site for further functionalization. The carbon-iodine bond is relatively weak and susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of other functional groups. ontosight.ai

The synthesis of this compound has been achieved through the fluoroiodination of methylene (B1212753) oxetane. chemrxiv.org This compound serves as a precursor for the synthesis of other 3-fluoro-3-substituted oxetanes, such as those containing amine, alcohol, and carboxylic acid functionalities. chemrxiv.org The combination of the stable, property-modifying oxetane ring and the synthetically versatile iodomethyl group makes this compound a significant compound within the broader class of halogenated oxetanes, offering potential for the development of novel molecules with interesting biological and material properties.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C4H6FIO |

| Molecular Weight | 215.99 g/mol |

| CAS Number | 1363381-23-0 |

| Appearance | Not specified |

| Boiling Point | No data available |

Data sourced from chem-contract.combldpharm.com

Overview of Halogenated Oxetane Derivatives

Halogenated oxetanes are a broad class of compounds that serve as versatile synthetic intermediates. researchgate.net The synthesis of the oxetane ring itself is a challenge due to inherent ring strain, often requiring potent nucleophiles and good leaving groups for cyclization. acs.org Williamson etherification, involving an intramolecular reaction between an alcohol and a leaving group in a 1,3-relationship, is a common method for forming the oxetane ring from 1,3-diol precursors. acs.orgdoi.org

The introduction of halogens can be achieved through various methods. Halocyclization of allylic or homoallylic alcohols is one such strategy to form halogenated oxetane derivatives. doi.orgthieme-connect.de For instance, researchers have reported the fluorocyclization of 2-azidoallyl alcohols using in-situ generated difluoroiodobenzene. doi.org

The nature of the halogen substituent influences the reactivity and potential applications of the oxetane. Chloro- and bromo-substituted oxetanes are common intermediates. For example, 3,3-bis(bromomethyl)oxetane (B1265868) can be synthesized on a large scale and used in subsequent alkylation reactions. doi.org The substitution of a leaving group, such as a tosylate or mesylate, with a halide anion is another route to halogenated oxetanes. chemrxiv.org These halogenated derivatives, particularly those containing bromine or iodine, are valuable precursors for cross-coupling reactions like the Suzuki-Miyaura coupling to form biaryl-containing compounds. researchgate.net

Specificity of Iodomethyl and Fluoro Substitution at the 3-Position

The compound This compound represents a highly specific and synthetically useful structure within the family of halogenated oxetanes. chemrxiv.org This molecule features two different halogens—fluorine and iodine—both connected to the same carbon at the 3-position of the oxetane ring, one directly and one via a methyl group. This unique arrangement makes it a valuable and versatile building block for creating more complex, functionalized oxetanes. chemrxiv.org

A key method for synthesizing this compound is the fluoroiodination of a C=C double bond. chemrxiv.org Specifically, methylene oxetane (3-methyleneoxetane) can be treated with reagents that deliver both fluorine and iodine across the double bond. Research has shown that while fluorobromination exhibits low regioselectivity in this reaction, fluoroiodination proceeds with high diastereoselectivity to yield this compound. chemrxiv.org

The synthetic utility of This compound lies in the differential reactivity of the carbon-iodine bond. The iodide is an excellent leaving group, allowing for a range of subsequent nucleophilic substitution reactions without disturbing the more robust carbon-fluorine bond or the oxetane ring under appropriate conditions. This has been demonstrated by its use in a series of functional group transformations to produce other important oxetane-based building blocks, such as amines, alcohols, and carboxylic acids. chemrxiv.org The presence of the fluorine atom directly on the oxetane ring at the 3-position significantly influences the physicochemical properties of these downstream products, such as their acidity (pKa). chemrxiv.org

Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1363381-23-0 | enaminestore.comparchem.comcapotchem.cn |

| Molecular Formula | C₄H₆FIO | capotchem.cnbldpharm.com |

| Molecular Weight | 215.99 g/mol | enaminestore.comcapotchem.cnbldpharm.com |

| Purity | ≥95% | enaminestore.com |

| MDL Number | MFCD22566187 | bldpharm.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,3-bis(bromomethyl)oxetane |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-3-(iodomethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FIO/c5-4(1-6)2-7-3-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUZKLPBHBABDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CI)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 3 Fluoro 3 Iodomethyl Oxetane

Nucleophilic Reactivity at the Iodomethyl Moiety

The carbon-iodine bond in the iodomethyl group is the principal site for nucleophilic attack, largely preserving the integrity of the oxetane (B1205548) ring under appropriate conditions.

The primary carbon of the iodomethyl group is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. This pathway is favored due to the minimal steric hindrance around the reactive center and the excellent leaving group ability of the iodide anion. In an SN2 reaction, a nucleophile attacks the carbon atom, leading to the displacement of the iodide in a single, concerted step. This mechanism is characteristic of reactions involving primary alkyl halides and is a reliable method for introducing a wide variety of functional groups onto the oxetane scaffold. The reaction proceeds with an inversion of stereochemistry at the carbon center, although this is not applicable to the prochiral iodomethyl group.

The SN2 reactivity of 3-Fluoro-3-(iodomethyl)oxetane allows for its conversion into a range of important derivatives, including amines, alcohols, and carboxylic acids. These transformations are foundational for the synthesis of more complex molecules in medicinal and materials chemistry. researchgate.netnih.gov

Amines: Primary, secondary, and tertiary amines can be synthesized through the reaction of this compound with ammonia (B1221849), or primary and secondary amines, respectively. Another common route involves substitution with sodium azide (B81097) to form an azido (B1232118) intermediate, which is subsequently reduced to the primary amine. This two-step process is often preferred for preparing primary amines as it avoids the potential for over-alkylation that can occur when using ammonia directly. acs.org

Alcohols: The corresponding alcohol, (3-fluorooxetan-3-yl)methanol, can be prepared via hydrolysis of the iodide. This is typically achieved by reaction with a hydroxide (B78521) source, such as sodium hydroxide or potassium hydroxide, in an aqueous solvent system.

Carboxylic Acids: The synthesis of 3-fluorooxetane-3-carboxylic acid from the iodomethyl precursor can be accomplished through a two-step sequence. The first step involves a nucleophilic substitution reaction with a cyanide salt (e.g., sodium cyanide) to form the corresponding nitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired carboxylic acid. researchgate.net While direct oxidation of the corresponding alcohol is a common method for forming carboxylic acids, the cyanide route from the halide is also a well-established synthetic strategy. chemrxiv.orgnih.gov

Oxetane Ring-Opening Reactions

The inherent ring strain of the oxetane heterocycle (approximately 106 kJ/mol) makes it susceptible to ring-opening reactions under specific conditions, particularly in the presence of acids or strong nucleophiles. researchgate.net While more stable than epoxides, oxetanes are more reactive than their five-membered tetrahydrofuran (B95107) analogues. chemrxiv.orgresearchgate.net

Mechanistic investigations reveal that the ring-opening of oxetanes typically requires activation by a Brønsted or Lewis acid. researchgate.netrsc.org This activation involves the protonation or coordination of the acid to the oxetane's oxygen atom, which enhances the electrophilicity of the ring's carbon atoms. Following this activation, a nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-oxygen bond and alleviating the ring strain. The regioselectivity of this attack is influenced by both steric and electronic factors. magtech.com.cn

The outcome of nucleophile-induced ring-opening is highly dependent on the reaction conditions.

Under Acidic Conditions: In the presence of an acid, weak nucleophiles can effectively open the oxetane ring. The attack generally occurs at the more sterically hindered carbon atom. This regioselectivity is attributed to the development of a partial positive charge on the more substituted carbon, which can better stabilize it, in a process that has characteristics of an SN1 reaction. magtech.com.cn

Under Neutral or Basic Conditions: Strong nucleophiles can open the oxetane ring without the need for acid catalysis. In these cases, the reaction proceeds via an SN2-type mechanism, with the nucleophile attacking the less sterically hindered carbon atom of the ring. magtech.com.cnresearchgate.net

The table below summarizes typical conditions for nucleophile-induced ring-opening of substituted oxetanes.

| Reaction Condition | Nucleophile Type | Typical Site of Attack | Governing Factor |

|---|---|---|---|

| Acidic (Lewis or Brønsted) | Weak (e.g., H₂O, ROH, Halides) | More substituted carbon | Electronic Effects (Carbocation Stability) |

| Neutral / Basic | Strong (e.g., R-Li, RMgX, LiAlH₄) | Less substituted carbon | Steric Hindrance |

The presence of a fluorine atom on the oxetane ring exerts a powerful electronic influence that can direct the regioselectivity of ring-opening reactions. researchgate.net Research on related fluoroalkylidene-oxetanes has demonstrated that electronic effects, rather than steric hindrance, are the dominant factor in determining the outcome of the reaction. nih.govresearchgate.net

In reactions involving bromide ions and a Lewis acid like BF₃·Et₂O, the ring-opening of fluoroalkylidene-oxetanes proceeds with high selectivity. researchgate.netresearchgate.net The electron-withdrawing nature of the fluorine atom influences the electronic character of the adjacent carbons and any potential intermediates, thereby directing the incoming nucleophile to a specific position. This electronic guidance allows for the controlled synthesis of specific isomers of tetrasubstituted fluoroalkenes, a transformation that is otherwise challenging. nih.govresearchgate.net

The following table presents findings from a study on the selective ring-opening of a fluoroalkylidene-oxetane, highlighting the influence of the reaction conditions on yield and selectivity. researchgate.net

| Reactant | Reagents | Product | Yield | Selectivity (E:Z) |

|---|---|---|---|---|

| Fluoroalkylidene-oxetane with 5-iodo-uracil | TBAB, BF₃·Et₂O | Allylic Derivative | 76% | 9:1 |

| Fluoroalkylidene-oxetane with 5-iodo-uracil | HBr (33% in AcOH), TBAB | (E)-Bromoalcohol | 77% | Exclusively E |

Fluorine-Directed Selectivity in Ring-Opening Reactions

Electronic vs. Steric Effects of Fluorine

The presence of a fluorine atom at the C3 position of the oxetane ring significantly influences its reactivity, primarily through electronic effects rather than steric hindrance. Despite the small van der Waals radius of fluorine, its strong electron-withdrawing nature plays a dominant role in directing the outcomes of chemical reactions.

Research into the selective ring-opening of fluoroalkylidene-oxetanes has demonstrated that electronic influences govern the reaction with bromide ions, even when bulky substituents are present. researchgate.net In these reactions, the electronic repulsion between the incoming nucleophile and the fluorine atom can direct the regioselectivity of the ring opening. For instance, in the ring-opening of fluoroalkylidene-oxetanes with hydrobromic acid, an electronic repulsion between the fluorine and bromine atoms can favor an intramolecular reaction pathway over an intermolecular one, leading to a reversal of selectivity compared to non-fluorinated analogues.

The powerful inductive electron-withdrawing effect of the oxygen atom in the oxetane ring is transmitted through the sigma-bonding framework to the C3 position. nih.gov The addition of a fluorine atom at this position further enhances this effect, influencing the stability of reaction intermediates and transition states. This is a key factor in predicting the chemical behavior of this compound in various transformations.

Table 1: Comparison of Effects Influencing Fluorinated Oxetane Reactivity

| Effect | Description | Governing Influence | Example Reaction |

|---|---|---|---|

| Electronic | The strong inductive effect of the fluorine atom withdraws electron density, influencing bond polarity and the stability of intermediates. Electronic repulsion can also direct the approach of nucleophiles. | Dominant | Regioselective ring-opening with bromide ions. researchgate.net |

| Steric | The physical size of the fluorine atom can hinder the approach of reactants to the reaction center. | Minor | Generally overridden by electronic effects in reactions like nucleophilic ring-opening. researchgate.net |

Rearrangement Reactions Involving the Oxetane Ring

The inherent ring strain of the oxetane moiety makes it susceptible to rearrangement reactions, which can be facilitated by various catalysts, including enzymes.

Enzyme-Mediated Rearrangement Mechanisms

A notable example of an enzyme-mediated rearrangement involving an oxetane ring is found in the biosynthesis of the natural product paclitaxel (B517696) (Taxol®). acs.org The formation of the characteristic oxetane ring in paclitaxel is believed to occur through an enzyme-mediated epoxy ester/oxetane ester rearrangement mechanism. acs.orgresearchgate.net

Several mechanistic pathways have been proposed for this transformation, including a stepwise, acid-catalyzed rearrangement, a neutral-concerted reaction, and a dissociative pathway. acs.orgresearchgate.net In the context of biosynthesis, these reactions are catalyzed by specific enzymes that can control the stereochemistry and efficiency of the rearrangement. While this example does not directly involve this compound, it highlights the precedent for enzymatic processes that can manipulate the oxetane core, suggesting potential for biocatalytic applications of substituted oxetanes. The ability of enzymes to mediate such complex rearrangements underscores their potential for the synthesis of highly functionalized molecules. researchgate.net

Radical-Based Transformations

While many reactions of oxetanes proceed through ionic intermediates, the exploration of radical pathways has opened new avenues for their functionalization.

Exploration of Radical Pathways in Oxetane Chemistry

Recent research has demonstrated that oxetanes can serve as precursors for radical species, although their application in radical transformations initiated by ring-opening has been historically limited. researchgate.netresearchgate.net A significant advancement in this area is the development of a cobalt-catalyzed strategy to generate carbon-centered alkyl radicals from oxetanes. researchgate.netresearchgate.net

This method involves the formation of an alkylated cobalt complex from an oxetane and a cobalt catalyst, such as one derived from vitamin B12. researchgate.netresearchgate.netchemrxiv.org Subsequent homolytic cleavage of the cobalt-carbon bond generates a nucleophilic alkyl radical. researchgate.netresearchgate.net This radical species can then participate in various transformations, such as Giese additions and cross-electrophile couplings. researchgate.net This approach provides a novel mode of reactivity for oxetanes, complementing the more established nucleophilic ring-opening reactions. researchgate.netchemrxiv.org

Furthermore, the high reactivity of activated 3-alkylideneoxetanes has been exploited in strain-release-driven Giese additions of nitrogen- or oxygen-stabilized radicals, which can be generated photochemically. beilstein-journals.org These radical-based transformations expand the synthetic utility of the oxetane core, allowing for the formation of new carbon-carbon bonds under mild conditions.

Table 2: Overview of Radical Reactions in Oxetane Chemistry

| Reaction Type | Methodology | Key Intermediates | Synthetic Application |

|---|---|---|---|

| Radical Ring-Opening | Cobalt-catalyzed reaction involving formation and homolysis of a Co-C bond. researchgate.netresearchgate.net | Alkylated Co-complex, nucleophilic alkyl radicals. researchgate.net | Giese additions and cross-electrophile couplings. researchgate.net |

| Giese Addition to Activated Oxetanes | Photochemical generation of N- or O-stabilized radicals followed by addition to 3-alkylideneoxetanes. beilstein-journals.org | Nitrogen- or oxygen-stabilized radicals. | Synthesis of 3,3-disubstituted oxetane amino esters. beilstein-journals.org |

Spectroscopic and Computational Characterization of 3 Fluoro 3 Iodomethyl Oxetane

Advanced Spectroscopic Characterization Methods

Modern spectroscopy offers a powerful toolkit for the unambiguous identification and structural analysis of novel compounds like 3-Fluoro-3-(iodomethyl)oxetane. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental in this process.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in structural analysis. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons of the oxetane (B1205548) ring and the iodomethyl group. The chemical shifts of the oxetane protons are typically found in the range of 4-5 ppm due to the deshielding effect of the ring oxygen. connectjournals.commdpi.com The protons of the -CH₂I group would appear further downfield, influenced by the electronegativity of the adjacent iodine atom.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The quaternary carbon C3, bonded to both fluorine and the iodomethyl group, would exhibit a characteristic chemical shift, significantly influenced by the attached halogens. The oxetane ring methylene carbons (C2 and C4) and the iodomethyl carbon (-CH₂I) would also have distinct resonances.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity. A COSY spectrum would reveal correlations between geminal protons on the same carbon atom within the oxetane ring, while an HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made from 1D spectra.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar structural motifs. Actual experimental values may vary.)

| Atom | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Oxetane CH₂ | ¹H | 4.0 - 5.0 | Doublet of Doublets |

| Iodomethyl CH₂ | ¹H | 3.2 - 3.8 | Singlet (or doublet due to F-coupling) |

| C2/C4 | ¹³C | 70 - 85 | - |

| C3 | ¹³C | 90 - 110 | - |

| CH₂I | ¹³C | 5 - 15 | - |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial tool for characterization. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. wikipedia.orgnews-medical.net The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. alfa-chemistry.com For organofluorine compounds, the chemical shifts can span a wide range, often from -50 ppm to -220 ppm. wikipedia.org In an aliphatic system like this oxetane, the fluorine signal would likely appear in the upfield region of the spectrum. acs.org

Furthermore, spin-spin coupling between the ¹⁹F nucleus and adjacent protons (²JH-F) would be observed in both the ¹H and ¹⁹F spectra, providing definitive evidence for the proximity of these atoms and aiding in structural confirmation. ucsb.edu The magnitude of these coupling constants provides additional structural insight. wikipedia.org

Key Features of ¹⁹F NMR Spectroscopy

| Property | Description | Relevance to this Compound |

| High Sensitivity | ¹⁹F has a high gyromagnetic ratio and 100% natural abundance. wikipedia.org | Allows for rapid acquisition of high-quality spectra. |

| Wide Chemical Shift Range | Spans over 800 ppm, minimizing signal overlap. wikipedia.org | Provides a clear, unambiguous signal for the fluorine atom. |

| Spin-Spin Coupling | Couples with other nuclei, like ¹H and ¹³C. ucsb.edu | Confirms the F-C-C-H and F-C-H connectivities. |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis. creative-proteomics.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. news-medical.netcreative-proteomics.com In a MALDI-TOF (Time-of-Flight) experiment, the analyte is co-crystallized with a matrix that absorbs laser energy. nih.govrsc.org This process desorbs and ionizes the analyte, and its mass is determined by the time it takes to travel through a flight tube. While traditionally used for large biomolecules, MALDI-MS has proven effective for the analysis of small organic compounds. rsc.orgnih.gov For this compound, MALDI-MS would be expected to show a strong signal for the molecular ion ([M]⁺) or a protonated/cationized adduct (e.g., [M+H]⁺, [M+Na]⁺), confirming the molecular weight of the compound. The use of an appropriate matrix is crucial to avoid interference in the low-mass range where small molecules appear. nih.gov

Electrospray Ionization (ESI) is another soft ionization technique, particularly well-suited for polar molecules, that generates ions from a solution. imist.ma ESI-MS is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. For a halogenated organic compound like this compound, ESI-MS would likely produce a protonated molecule, [M+H]⁺. A key feature in the mass spectrum of a compound containing a single iodine atom is the presence of its characteristic isotopic signature. Natural iodine is monoisotopic (¹²⁷I), so it does not produce a distinct M+2 peak like chlorine or bromine. jove.comlibretexts.orglibretexts.org However, high-resolution mass spectrometry (HRMS) using ESI can provide a highly accurate mass measurement, which allows for the determination of the elemental formula, confirming the presence of C, H, F, I, and O in the correct ratios. Tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation of the molecular ion, providing further structural information based on the fragmentation pattern. researchgate.net

Mass Spectrometry (MS) Techniques

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Upon ionization, typically through electron impact (EI), the molecular ion [C₄H₆FIO]⁺˙ would be formed. The subsequent fragmentation in a collision-induced dissociation (CID) experiment would likely proceed through several key pathways driven by the relative bond strengths and the stability of the resulting fragments.

Predicted Fragmentation Pathways:

Loss of Iodine Radical: The C-I bond is the weakest bond in the molecule, making the loss of an iodine radical (I•) a highly probable initial fragmentation step, leading to the formation of a stable oxetanyl cation at m/z 129.

[C₄H₆FIO]⁺˙ → [C₄H₆FO]⁺ + I•

Ring Opening and Fragmentation: The strained four-membered oxetane ring is susceptible to ring-opening upon ionization. This can lead to a variety of fragmentation pathways, including the loss of formaldehyde (B43269) (CH₂O) or fluoroformaldehyde (CHFO).

Loss of CH₂I Radical: Cleavage of the C-C bond between the oxetane ring and the iodomethyl group could result in the loss of a CH₂I radical, although this is generally less favorable than the loss of an iodine radical alone.

Halogen Rearrangements: Rearrangement reactions involving the fluorine and iodine atoms could also occur, leading to more complex fragmentation patterns.

The following table summarizes the predicted major fragments and their corresponding mass-to-charge ratios (m/z).

| Fragment Ion | Predicted m/z | Neutral Loss |

| [C₄H₆FO]⁺ | 129 | I |

| [C₃H₃FO]⁺ | 74 | CH₂I |

| [C₃H₅O]⁺ | 57 | CFIO |

| [CH₂I]⁺ | 141 | C₃H₄FO |

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy (PES) provides valuable information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. The resulting spectrum reveals the ionization potentials corresponding to the removal of electrons from different molecular orbitals.

For this compound, the photoelectron spectrum would exhibit bands corresponding to the ionization of electrons from the lone pairs of the oxygen, fluorine, and iodine atoms, as well as from the σ-bonds of the oxetane ring. The ionization potentials are influenced by the electronegativity of the substituents. cdnsciencepub.com

Key Features in the Predicted Photoelectron Spectrum:

Iodine Lone Pairs: The highest occupied molecular orbitals (HOMOs) are expected to be the non-bonding lone pair orbitals of the iodine atom, resulting in the lowest ionization potentials in the spectrum.

Oxygen Lone Pair: The ionization band corresponding to the oxygen lone pair will appear at a higher energy compared to a simple, unsubstituted oxetane due to the inductive electron-withdrawing effect of the fluorine and iodomethyl substituents.

Fluorine Lone Pairs: The highly electronegative fluorine atom will hold its lone pair electrons very tightly, resulting in ionization bands at significantly higher energies.

σ-Orbitals: The ionization bands for the C-C and C-O σ-orbitals of the oxetane ring will be found at even higher energies.

Substituent effects play a crucial role in determining the precise ionization potentials. The fluorine atom, being highly electronegative, will increase the ionization potentials of adjacent orbitals through inductive effects. cdnsciencepub.com Conversely, the larger and more polarizable iodine atom may have a more complex influence.

Computational Chemistry and Mechanistic Insights

Computational chemistry provides a powerful lens through which to explore the reaction mechanisms, selectivity, and reactivity of this compound at the molecular level.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states, intermediates, and the determination of activation energies. For this compound, these calculations can elucidate the mechanisms of various transformations, such as nucleophilic substitution or ring-opening reactions.

For instance, in a nucleophilic attack on the oxetane ring, quantum chemical calculations can determine whether the reaction proceeds via an Sₙ2-like mechanism, with the nucleophile attacking one of the ring carbons, or through a pathway involving the initial formation of an oxonium ion. The calculations can also predict the stereochemical outcome of such reactions.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) and ab initio methods are the workhorses of modern computational chemistry for studying organic molecules. nih.govnih.gov

DFT Methods: DFT calculations, which approximate the electronic energy based on the electron density, offer a good balance between computational cost and accuracy. Functionals like B3LYP are commonly used to optimize the geometry of this compound and to calculate its vibrational frequencies and thermodynamic properties.

Ab Initio Methods: Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles and can provide highly accurate results, albeit at a greater computational expense. These methods are often used to benchmark the results obtained from DFT calculations and for reactions where electron correlation effects are particularly important.

These computational approaches can be used to model the molecule's structure, including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the compound.

Computational Studies for Elucidating Selectivity and Reactivity

A key application of computational chemistry is in understanding and predicting the selectivity and reactivity of molecules. For this compound, this is particularly relevant for predicting the outcome of reactions involving the strained oxetane ring.

Regioselectivity in Ring-Opening Reactions: The oxetane ring can be opened by various reagents, and computational studies can predict which of the two non-equivalent ring carbons is more susceptible to attack. This regioselectivity is governed by a combination of steric and electronic factors. beilstein-journals.org For example, under acidic conditions, the ring opening is likely to proceed via a more carbocation-like transition state, favoring attack at the more substituted carbon. Conversely, under basic or nucleophilic conditions, steric hindrance may direct the nucleophile to the less substituted carbon.

Reactivity Descriptors: Computational methods can also be used to calculate various reactivity descriptors, such as:

Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The HOMO energy is related to its ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity).

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This can help predict the sites of electrophilic and nucleophilic attack.

By employing these computational tools, researchers can gain a deep understanding of the chemical behavior of this compound, guiding synthetic efforts and the design of new reactions.

Applications in Medicinal Chemistry and Drug Discovery Excluding Dosage/administration

3-Fluoro-3-(iodomethyl)oxetane as a Synthetic Building Block

The utility of this compound stems from its identity as a versatile synthetic intermediate. The presence of both a fluorine atom and a reactive iodomethyl group on the same carbon of the strained oxetane (B1205548) ring allows for a diverse range of chemical transformations.

The carbon-iodine bond in this compound is susceptible to nucleophilic substitution, providing a direct route to introduce a wide array of functional groups. This reactivity allows for the facile incorporation of the fluorinated oxetane motif into more complex molecular architectures. Methodologies have been developed for the synthesis of 3-fluoroalkyl-substituted oxetanes leveraging nucleophilic substitution as a key step. nih.gov The stability of the oxetane ring under various reaction conditions, contrary to early assumptions about its fragility, has been demonstrated, further enhancing its utility. chemrxiv.org

The iodomethyl group of this compound serves as a handle for the synthesis of a variety of small, functionalized building blocks that are crucial in drug discovery programs. Optimized reaction sequences have been developed for the gram-scale synthesis of diverse building blocks from functionalized oxetanes. nih.gov

Amines: The synthesis of 3-(fluoromethyl)oxetan-3-amine (B2595145) has been reported, showcasing the conversion of the iodomethyl group (or a precursor) to an amine functionality. researchgate.net

Carboxylic Acids: The preparation of 3-(fluoromethyl)oxetane-3-carboxylic acid has also been achieved, demonstrating the transformation of the side chain into a carboxylic acid group. researchgate.net

Alcohols: The synthesis of 3,3-disubstituted oxetanes bearing hydroxyl groups is well-established, indicating that the iodomethyl group can be converted to a hydroxymethyl group, which can then be further functionalized. acs.orgrsc.org

These transformations are summarized in the table below:

| Starting Material Precursor | Target Functional Group |

| 3-Substituted Oxetane | Amine |

| 3-Substituted Oxetane | Carboxylic Acid |

| 3-Substituted Oxetane | Alcohol |

Fluorinated Oxetanes as Bioisosteres

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The fluorinated oxetane motif has emerged as a valuable bioisostere in medicinal chemistry, offering a way to modulate a drug candidate's properties to improve its performance.

One of the most significant applications of the 3,3-disubstituted oxetane core, including fluorinated variants, is as a replacement for the commonly used gem-dimethyl and carbonyl groups. vulcanchem.com

Gem-Dimethyl Group: The gem-dimethyl group is often introduced to block metabolic oxidation at a specific position in a molecule. However, it significantly increases lipophilicity, which can negatively impact solubility and other properties. The oxetane ring offers a polar alternative that can provide similar steric bulk without the associated increase in lipophilicity. vulcanchem.com

Carbonyl Group: The oxetane ring can also mimic the hydrogen bond accepting capability of a carbonyl group. vulcanchem.com This makes it a suitable replacement for ketones and amides, often leading to improved metabolic stability. vulcanchem.com

The comparative effects of these replacements are detailed below:

| Original Group | Bioisosteric Replacement | Key Advantages |

| Gem-Dimethyl | 3,3-Disubstituted Oxetane | Reduced lipophilicity, improved solubility |

| Carbonyl | 3-Substituted Oxetane | Increased metabolic stability |

In spirocyclic systems, the oxetane ring has been shown to be an effective isostere for cyclic ketones and morpholines. nih.gov This allows for the exploration of novel chemical space while maintaining or improving key interactions with biological targets.

The introduction of a fluorinated oxetane into a molecule can have a profound and beneficial impact on its physicochemical properties. nih.govvulcanchem.comgoogle.com

Solubility: The inherent polarity of the oxetane ring generally leads to an increase in aqueous solubility, a critical factor for drug absorption and distribution. vulcanchem.com

Lipophilicity: As a polar group, the oxetane moiety typically reduces a molecule's lipophilicity (LogP), which can improve its pharmacokinetic profile. vulcanchem.com Fluorination can further modulate this effect.

Metabolic Stability: Replacing metabolically vulnerable groups like gem-dimethyl with an oxetane can enhance the metabolic stability of a drug candidate, leading to a longer half-life in the body. vulcanchem.com

Acidity/Basicity (pKa): The strong electron-withdrawing effect of the fluorine atom in a fluorinated oxetane can significantly lower the pKa of nearby acidic or basic functional groups. nih.gov This can be crucial for optimizing a drug's ionization state at physiological pH, which affects its permeability and target binding.

The table below summarizes the typical impact of incorporating a fluorinated oxetane on key drug-like properties:

| Physicochemical Property | Impact of Fluorinated Oxetane Incorporation |

| Aqueous Solubility | Increase |

| Lipophilicity (LogP) | Decrease |

| Metabolic Stability | Increase |

| pKa of nearby groups | Decrease |

Structure-Activity Relationship (SAR) Studies of Oxetane Derivatives

The oxetane ring is more than a simple linker or spacer; its distinct structural and electronic properties exert a profound influence on the molecule as a whole. Understanding these effects is crucial for rational drug design and is a central theme in the structure-activity relationship (SAR) studies of oxetane-containing compounds.

The substitution pattern on the oxetane ring is a critical determinant of a compound's biological activity and pharmaceutical properties. The majority of oxetane-containing compounds in drug discovery are substituted at the 3-position, a pattern readily accessible through building blocks like this compound. nih.govacs.org This prevalence is due to both synthetic accessibility and the superior stability of these derivatives. nih.govacs.org

The introduction of an oxetane can trigger significant changes in aqueous solubility, lipophilicity, and metabolic stability. acs.orgresearchgate.net For instance, replacing a gem-dimethyl group—a common motif used to block metabolic weak spots—with an oxetane ring can increase aqueous solubility by a factor of 4 to over 4000, while often reducing the rate of metabolic degradation. acs.orgresearchgate.netsonar.ch This is because the oxetane introduces polarity without a substantial increase in molecular weight or lipophilicity. nih.govnih.gov

| Oxetane Substitution Effect | Observed Impact on Properties | Example Application Area |

|---|---|---|

| Replacement of gem-dimethyl group | Increases aqueous solubility; often improves metabolic stability. acs.orgresearchgate.net | Blocking metabolically vulnerable sites. acs.org |

| Replacement of carbonyl group | Can improve metabolic stability and increase three-dimensionality while maintaining H-bonding ability. acs.org | Peptidomimetics, kinase inhibitors. acs.orgnih.gov |

| Introduction as a polar head group | Increases potency without negatively impacting lipophilicity. nih.gov | Receptor agonists. nih.gov |

| Placement adjacent to an amine | Reduces the pKaH of the amine due to inductive effects. nih.govpharmablock.com | Fine-tuning basicity to improve pharmacokinetics. nih.gov |

The biological effects of the oxetane ring are deeply rooted in its specific stereoelectronic properties. Unlike the more flexible tetrahydrofuran (B95107) ring, the four-membered oxetane ring is strained and adopts a rigid, slightly puckered conformation. acs.orgpharmablock.com This conformational rigidity can lock a portion of the molecule into a specific orientation, which can be advantageous for binding to a biological target. acs.orgpharmablock.com

The oxygen atom in the oxetane ring has significant stereoelectronic consequences. Its lone pair of electrons makes the oxetane an excellent hydrogen-bond acceptor, a property crucial for molecular recognition at a receptor binding site. acs.org In fact, oxetanes form more effective hydrogen bonds than other cyclic ethers and can compete with most carbonyl functional groups as H-bond acceptors. acs.org This was computationally suggested as a key interaction for the natural product Taxol, where the oxetane oxygen may act as a hydrogen-bond acceptor for an amino acid residue in its binding pocket on microtubules. pharmablock.com

Furthermore, the electronegative oxygen atom exerts a powerful inductive electron-withdrawing effect that propagates through the short sigma-bond framework to the 3-position. nih.gov This effect is particularly relevant for building blocks like this compound. This inductive pull can significantly lower the pKa of adjacent basic functional groups, such as amines. nih.govpharmablock.com Placing an oxetane alpha (α) to an amine can reduce its pKa by approximately 2.7 units, making it about 500 times less basic. nih.gov This modulation of basicity is a key strategy used by medicinal chemists to optimize a drug's properties, as high basicity can sometimes lead to off-target effects or poor cell permeability. nih.gov

Integration into Complex Molecular Architectures

The unique properties of the oxetane ring have led to its incorporation into a wide range of complex molecules, from novel small-molecule drugs to specialized probes. Building blocks such as this compound provide a direct route for introducing this valuable motif.

The oxetane ring is increasingly viewed as a "biologically relevant" scaffold and a versatile design element in drug discovery. acs.orgresearchgate.net It is often introduced during the later stages of a drug discovery campaign to address unsatisfactory pharmacokinetic properties of a lead compound, such as high lipophilicity, poor solubility, or rapid metabolic clearance. nih.govacs.org The use of oxetanes as bioisosteres—substituents that retain similar biological activity to the group they are replacing—for carbonyl and gem-dimethyl groups is a particularly common and effective strategy. researchgate.netacs.org

For example, in an effort to develop new inhibitors of tubulin polymerization, researchers replaced a bridging ketone in a known indole-based compound with an oxetane ring. nih.gov While the resulting oxetane-containing analogues were not potent tubulin inhibitors, several displayed significant cytotoxicity against cancer cell lines, demonstrating that the oxetane could serve as an effective ketone surrogate and expand the structure-activity relationship for that class of molecules. nih.gov The small, polar, and three-dimensional nature of the oxetane makes it an attractive motif for exploring new chemical space while maintaining or improving drug-like properties. nih.govresearchgate.net The development of versatile synthetic reagents like oxetane sulfonyl fluorides further broadens the ability of chemists to incorporate these rings into diverse molecular architectures for drug discovery programs. nih.govnih.gov

The introduction of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. mdpi.comresearchgate.net Fluorinated nucleoside analogues, in particular, represent a significant class of antiviral and anticancer agents. mdpi.comsemanticscholar.orgunilag.edu.ng The substitution of a hydrogen atom or a hydroxyl group with fluorine can profoundly alter the electronic and conformational properties of the nucleoside. mdpi.com

A building block like this compound is conceptually ideal for the synthesis of novel nucleoside analogues where the sugar moiety (like ribose or deoxyribose) is replaced by a fluorinated oxetane ring. The fluorine atom can increase the metabolic stability of the molecule by blocking enzymatic degradation at that position. mdpi.com Furthermore, the electronic properties of the fluorine atom and the conformational constraints of the oxetane ring can influence the "sugar pucker" conformation, which is a key determinant of how a nucleoside analogue interacts with polymerases or other target enzymes. mdpi.com While the direct synthesis of oxetane-based nucleoside analogues from this specific iodo-precursor is not detailed in the provided results, the development of synthetic routes to fluorinated oxetanes is an active area of research, driven by the promise of creating novel therapeutics, including new classes of nucleoside analogues. news-medical.net

Pharmacological Relevance of Oxetane-Containing Compounds

The incorporation of an oxetane ring has proven beneficial across a wide spectrum of therapeutic areas, affirming its pharmacological relevance. nih.gov The most famous example is the anticancer drug Paclitaxel (B517696) (Taxol) and its derivatives, where the oxetane ring was long considered essential for its activity of stabilizing microtubules. acs.orgpharmablock.com Although recent studies have shown that the ring is not strictly required, analogues lacking the oxetane generally exhibit lower binding affinity and cytotoxicity. acs.org

Beyond the famous taxanes, oxetane-containing compounds have shown promise as kinase inhibitors, epigenetic modulators, and agents targeting various receptors. nih.govpharmablock.com The ability of the oxetane motif to improve properties has led to its inclusion in numerous clinical and preclinical drug candidates for diseases ranging from cancer and viral infections to metabolic and neurodegenerative disorders. nih.gov

The value of the oxetane ring lies in its multifaceted contributions to a molecule's profile. It can enhance potency, improve selectivity, and confer desirable pharmacokinetic properties such as increased solubility and metabolic stability. acs.orgnih.gov The strategic placement of an oxetane can also be used to direct metabolic clearance pathways, potentially reducing the reliance on cytochrome P450 enzymes and thereby lowering the risk of drug-drug interactions. researchgate.netacs.org As synthetic methods for creating diverse oxetane-containing building blocks continue to advance, the application of this versatile heterocyclic motif in the design of future medicines is expected to grow significantly. nih.govchemrxiv.org

| Compound Class/Target | Role of the Oxetane Moiety | Therapeutic Area |

|---|---|---|

| Taxol and Analogues | Contributes to conformational rigidity and binding affinity to microtubules. pharmablock.com | Cancer. pharmablock.com |

| EZH2 Inhibitors | Improved oral bioavailability and other physicochemical properties. pharmablock.com | Cancer. pharmablock.com |

| γ-Secretase Inhibitors | Used in metabolism-directed design to improve stability. acs.org | Neurodegenerative diseases. acs.org |

| GLP-1R Agonists | Acted as a polar head group to increase potency without increasing lipophilicity. nih.gov | Metabolic disorders. nih.gov |

| Indole-based Cytotoxic Agents | Served as a bioisostere for a ketone, expanding SAR. nih.gov | Cancer. nih.gov |

Role in Modulating Metabolic Stability and Solubility

The introduction of oxetane rings, particularly 3,3-disubstituted ones, into drug candidates is a recognized strategy for enhancing metabolic stability and aqueous solubility. researchgate.net The oxetane moiety can serve as a bioisostere for more metabolically labile groups like gem-dimethyl or carbonyl functionalities. researchgate.net The substitution at the 3-position of the oxetane in this compound is critical for its influence on metabolic stability. The 3,3-disubstitution pattern generally enhances the stability of the oxetane ring to metabolic degradation pathways. dntb.gov.ua

Fluorinated oxetane derivatives, as a class, are noted for their potential as valuable drug scaffolds, partly due to their favorable metabolic stability profiles. news-medical.net The presence of a fluorine atom, as in this compound, can further contribute to metabolic stability by blocking potential sites of metabolism. The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes. This can prevent oxidative metabolism at or near the site of fluorination, thereby increasing the half-life of a drug molecule.

In terms of solubility, the inherent polarity of the oxetane ring can lead to an improvement in the aqueous solubility of a parent molecule, a crucial factor for oral bioavailability. researchgate.net While specific solubility data for this compound is not extensively detailed in the available literature, the general trend for oxetane-containing compounds suggests a favorable impact on this physicochemical property. The introduction of this polar motif can help to mitigate the high lipophilicity that can sometimes hinder the development of drug candidates. researchgate.net

Below is an interactive table summarizing the expected influence of the structural components of this compound on key physicochemical properties relevant to drug discovery.

| Structural Feature | Expected Impact on Metabolic Stability | Expected Impact on Solubility | Rationale |

| Oxetane Ring | Increase | Increase | Acts as a polar, metabolically stable bioisostere for labile groups. researchgate.net |

| 3,3-Disubstitution | Increase | Neutral to Increase | Sterically hinders metabolic attack on the oxetane ring. dntb.gov.ua |

| Fluorine Atom | Increase | Modulates (can increase or decrease) | Blocks sites of metabolism due to the strong C-F bond. news-medical.net Its effect on solubility is context-dependent. |

Potential for Enhanced Binding to Target Proteins

The rigid and nearly planar geometry of the oxetane ring can play a significant role in enhancing the binding affinity of a ligand to its target protein. news-medical.net This conformational rigidity can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding. news-medical.net In the case of this compound, this structural feature can be exploited to improve the potency of a drug candidate.

The fluorine atom in this compound can also contribute to enhanced protein binding through various non-covalent interactions. Fluorine is a highly electronegative atom and can participate in hydrogen bonds with suitable donor groups on a protein, such as the amide protons of the protein backbone. Furthermore, the fluorine atom can engage in favorable dipole-dipole and orthogonal multipolar interactions with the protein, further stabilizing the ligand-protein complex. These interactions can lead to a significant increase in binding affinity and selectivity.

The iodomethyl group provides a reactive handle that can be used to covalently bind to a target protein, a strategy often employed in the design of targeted covalent inhibitors. This approach can lead to prolonged duration of action and high potency. However, even when not forming a covalent bond, the iodomethyl group can participate in halogen bonding, a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts favorably with a nucleophilic group on the protein, such as a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom. This can provide an additional anchor point for the ligand within the protein's binding site.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of complex molecules like 3-fluoro-3-(iodomethyl)oxetane often relies on multi-step processes that can be resource-intensive. Future research will likely focus on developing more efficient, sustainable, and catalytically advanced methods for its synthesis and the synthesis of related oxetanes.

The principles of green chemistry are increasingly guiding the development of new synthetic routes in the chemical industry. purkh.comrsc.org These principles advocate for the use of renewable feedstocks, minimizing waste through concepts like atom economy, and reducing the use of hazardous substances. purkh.comspringerprofessional.deresearchgate.net Traditional methods for synthesizing oxetanes can involve hazardous reagents and generate significant waste. springerprofessional.deresearchgate.net Future methodologies will likely focus on more environmentally benign approaches.

Recent advancements have demonstrated the potential for more sustainable oxetane (B1205548) synthesis. For example, methodologies that convert readily available alcohols directly into oxetanes represent a significant step forward, streamlining synthetic pathways and reducing the need for lengthy protection-deprotection sequences. nih.gov The application of such late-stage functionalization techniques to complex molecules highlights the potential for developing more efficient routes to functionalized oxetanes. nih.gov

Future research in the sustainable synthesis of this compound could explore:

Photochemical Methods: The Paternò–Büchi reaction, a [2+2] cycloaddition, is a classic method for oxetane synthesis, but it often requires high-energy UV light. nih.gov Developing visible-light-mediated versions of this reaction could offer a greener alternative.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for chemical reactions, reducing solvent usage and improving energy efficiency.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could provide high selectivity and reduce the need for harsh reagents.

| Green Chemistry Principle | Application in Oxetane Synthesis | Potential Impact |

|---|---|---|

| Atom Economy | Developing cycloaddition or rearrangement reactions that incorporate most of the atoms from the reactants into the final product. | Reduced waste generation. |

| Use of Renewable Feedstocks | Starting from biomass-derived materials to construct the oxetane core. | Reduced reliance on petrochemicals. purkh.com |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric ones to promote reactions. purkh.com | Increased efficiency and reduced waste. purkh.com |

| Safer Solvents and Auxiliaries | Utilizing water, supercritical fluids, or ionic liquids as reaction media. | Reduced environmental and health impacts. |

The construction and functionalization of the sterically hindered and electronically complex 3,3-disubstituted oxetane core of this compound present significant synthetic challenges. Advanced catalytic methods are essential to overcome these hurdles. Catalysis plays a crucial role in accelerating reactions, improving selectivity, and enabling transformations under milder conditions. purkh.com

Lewis acid catalysis, for instance, is pivotal in many reactions involving oxetanes, particularly in ring-opening reactions. nih.govmagtech.com.cn The development of more sophisticated catalysts could allow for highly regioselective and stereoselective transformations that are currently difficult to achieve. This includes the catalytic asymmetric synthesis of chiral oxetanes.

Areas for future catalytic research include:

Transition Metal Catalysis: The use of transition metal catalysts could enable novel C-H functionalization or cross-coupling reactions to introduce the fluoro and iodomethyl groups onto the oxetane precursor with high precision.

Organocatalysis: Chiral organocatalysts could provide a metal-free approach to the enantioselective synthesis of oxetane derivatives.

Dual Catalysis: Combining two different catalytic cycles in one pot could allow for tandem reactions that rapidly build molecular complexity from simple starting materials.

Exploration of New Chemical Transformations

The inherent ring strain of the oxetane ring, combined with the unique electronic properties imparted by the fluorine and iodine substituents, suggests that this compound possesses a rich and largely unexplored reactivity profile.

The reactivity of oxetanes is largely dictated by their ring strain, which facilitates ring-opening reactions. nih.gov The substitution pattern on the ring significantly influences the regioselectivity of these reactions, governed by both steric and electronic effects. magtech.com.cn In unsymmetrically substituted oxetanes, strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn

The presence of a fluorine atom and an iodomethyl group at the C3 position of this compound introduces strong electronic effects. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent C-O and C-C bonds. The iodomethyl group provides a leaving group for nucleophilic substitution or a site for radical reactions.

Future research could investigate:

Regioselective Ring-Opening: A systematic study of ring-opening reactions with a wide range of nucleophiles would elucidate the controlling factors (steric vs. electronic) in the reactivity of this compound.

Radical Reactions: The carbon-iodine bond is relatively weak and can be cleaved to generate carbon-centered radicals, opening avenues for radical-mediated C-C bond formation or cyclization reactions.

Rearrangement Reactions: Under Lewis acidic conditions, halogenated oxetanes may undergo novel rearrangement reactions, potentially leading to the formation of other heterocyclic systems. nih.gov

Formation of Strained Systems: The functional handles on this compound could be used to construct even more strained systems, such as spirocyclic or fused-ring structures containing the oxetane motif. nih.gov

| Reaction Type | Potential Reactivity of this compound | Possible Products |

|---|---|---|

| Nucleophilic Ring-Opening | Attack at either C2/C4 or C3, with regioselectivity influenced by the nucleophile and reaction conditions. | Functionalized 1,3-diols. |

| Radical Cyclization | Intramolecular reaction of a radical generated at the iodomethyl carbon with a tethered reactive group. | Bicyclic or spirocyclic compounds. |

| Electrophilic Ring-Enlargement | Reaction with electrophiles leading to the formation of larger heterocyclic rings. | Substituted tetrahydrofurans or other five-membered rings. |

| Organometallic Insertions | Insertion of low-valent metals into the C-I bond, creating organometallic reagents for cross-coupling. | Cross-coupled oxetane derivatives. |

Advanced Applications in Chemical Biology

The incorporation of oxetanes into biologically active molecules is a growing strategy in medicinal chemistry. nih.govacs.org Oxetanes can serve as metabolically stable replacements for other functional groups and can favorably modulate properties such as solubility and lipophilicity. acs.org The unique combination of fluorine and iodine in this compound makes it an intriguing building block for creating novel chemical probes and therapeutic candidates.

The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding to a target protein. The iodomethyl group offers several possibilities: it can engage in halogen bonding, a specific type of non-covalent interaction, or it can be used to attach reporter tags (like fluorescent dyes or biotin) for target identification and validation studies.

Future mechanistic investigations could include:

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of molecules containing the this compound moiety bound to their biological targets. This would provide direct insight into the specific interactions that govern binding.

Computational Modeling: Molecular dynamics simulations and quantum mechanics calculations can be used to model the binding process and predict the impact of the oxetane and its substituents on binding affinity and selectivity.

Biophysical Assays: Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the thermodynamic and kinetic parameters of binding, providing a deeper understanding of the molecular recognition process.

Interdisciplinary Research with Materials Science

The unique combination of a highly electronegative fluorine atom and a reactive iodomethyl group on the strained oxetane ring presents a versatile platform for the development of new materials. The synergy between the inherent properties of fluorinated compounds and the polymerization characteristics of oxetanes opens up possibilities for creating polymers with tailored functionalities and performance attributes.

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique dielectric properties. pcimag.comdntb.gov.ua The incorporation of fluorine into a polymer backbone can significantly enhance its performance in demanding environments. Oxetanes, as four-membered cyclic ethers, undergo cationic ring-opening polymerization to produce polyethers. radtech.orgrsc.org The strain of the oxetane ring provides a thermodynamic driving force for this polymerization. radtech.org

The introduction of a fluorine atom onto the oxetane ring, as in "this compound," is anticipated to impart the resulting polymer with the characteristic benefits of fluorination. Research on other fluorinated oxetane monomers has demonstrated that their polymerization can lead to materials with desirable properties such as reduced surface tension and lower dielectric constants. pcimag.com

The presence of the iodomethyl group offers a reactive handle for post-polymerization modification. This functionality can be exploited to introduce various other chemical moieties, enabling the fine-tuning of the polymer's properties or the creation of cross-linked networks for enhanced mechanical or thermal stability. The carbon-iodine bond is relatively weak and susceptible to nucleophilic substitution, making it an excellent leaving group for a variety of chemical transformations.

Table 1: Potential Contributions of Functional Groups in Poly(this compound) to Material Properties

| Functional Group | Expected Contribution to Polymer Properties |

| Fluorine Atom | - Enhanced thermal stability- Increased chemical resistance- Low surface energy (hydrophobicity and oleophobicity)- Reduced refractive index and dielectric constant |

| Iodomethyl Group | - Site for post-polymerization modification- Potential for cross-linking reactions- Introduction of other functional groups (e.g., amines, azides, thiols) |

| Polyether Backbone | - Flexibility- Good adhesion to various substrates |

Detailed Research Findings and Potential Applications

While specific data for polymers derived from "this compound" is not yet prevalent in published literature, we can infer potential research directions and applications based on analogous systems.

The cationic ring-opening polymerization of oxetanes is a well-established method for producing polyethers. radtech.orgrsc.org It is expected that "this compound" would polymerize via a similar mechanism, initiated by a Lewis acid or a superacid. The resulting polyether would possess a repeating unit with both a fluorine atom and an iodomethyl group.

Table 2: Hypothetical Properties of Poly(this compound) Compared to Related Polymers

| Polymer | Expected Thermal Stability | Expected Chemical Resistance | Potential for Functionalization |

| Poly(this compound) | High | High | High |

| Poly(3,3-bis(chloromethyl)oxetane) | Moderate | Moderate | Moderate |

| Poly(3-ethyl-3-hydroxymethyl)oxetane) | Moderate | Moderate | Low |

| Poly(tetrafluoroethylene) (PTFE) | Very High | Very High | Very Low |

The resulting fluorinated polyether could find applications in various advanced materials:

High-Performance Coatings: The low surface energy imparted by the fluorine atom would lead to coatings with excellent water and oil repellency, as well as anti-fouling and easy-to-clean properties. The polyether backbone would likely provide good adhesion to a range of substrates.

Advanced Composites: As a matrix material, the polymer's thermal stability and chemical resistance would be beneficial in creating composites for aerospace, automotive, and chemical processing industries. The iodomethyl group could be used to enhance adhesion to reinforcing fibers.

Dielectric Materials: Fluorinated polymers typically exhibit low dielectric constants, making them suitable for use as insulators in microelectronics and high-frequency communication systems.

Functional Membranes: Through post-polymerization modification of the iodomethyl group, it would be possible to create membranes with specific functionalities for applications such as gas separation, water purification, or fuel cells.

Future research in this area will likely focus on the successful polymerization of "this compound," characterization of the resulting polymer's fundamental properties, and exploration of the post-polymerization modification reactions to create a new family of advanced functional materials.

Q & A

Basic: What are the established synthetic methodologies for preparing 3-Fluoro-3-(iodomethyl)oxetane, and what key reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves halogenation or substitution reactions on pre-functionalized oxetane rings. For example:

- Appel or Corey-Fuchs-type reactions can introduce iodine via nucleophilic substitution, leveraging reagents like triphenylphosphine and iodine .

- Fluorination strategies may involve electrophilic fluorinating agents (e.g., Selectfluor) or SN2 displacement of leaving groups (e.g., nitro or hydroxyl) with fluoride sources .

Key factors affecting yield include: - Steric hindrance from the oxetane ring’s substituents, which may slow substitution kinetics.

- Solvent polarity (e.g., DMF or THF) to stabilize transition states in nucleophilic reactions .

- Temperature control to minimize ring-opening side reactions .

Basic: What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Answer:

- X-ray crystallography provides definitive confirmation of molecular geometry, particularly for assessing bond angles (e.g., oxetane ring puckering of ~8–10°) and substituent spatial arrangement .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies chemical shifts for fluorine (δ ~ -200 ppm) and iodine’s inductive effects on neighboring protons .

- FTIR detects functional groups like C-F (1000–1300 cm⁻¹) and C-I (500–600 cm⁻¹) .

- Elemental analysis validates stoichiometry, while DSC monitors thermal stability and phase transitions .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE): Impervious gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HI or HF) .

- Storage: Keep in airtight containers at –20°C to prevent decomposition .

- Spill management: Neutralize acidic residues with sodium bicarbonate and adsorb solids with inert materials (e.g., vermiculite) .

Advanced: How do the electron-withdrawing fluorine and iodine substituents influence the copolymerization reactivity of this compound with other monomers?

Answer:

The fluorine and iodine groups increase the oxetane’s electrophilicity, enhancing its reactivity in cationic or anionic copolymerization:

- Cationic systems (e.g., Al(OiPr)₃/H₂O) favor ring-opening due to the electron-deficient oxetane ring .

- Steric effects from the bulky iodomethyl group may slow propagation, requiring higher catalyst loading or elevated temperatures .

- Kinetic studies using ¹H NMR can monitor monomer consumption rates, while GPC determines copolymer molecular weight distributions .

Advanced: What conformational changes are induced by the fluorine and iodine groups in the oxetane ring, and how do these affect its chemical reactivity?

Answer:

- X-ray data for analogous oxetanes show that electron-withdrawing substituents reduce ring puckering (e.g., 8.8° vs. 10.7° in unsubstituted oxetanes), increasing ring strain .

- Fluorine’s electronegativity polarizes adjacent C-O bonds, making the oxetane more susceptible to nucleophilic attack at the oxygen atom .

- Iodine’s polarizability stabilizes transition states in SN2 reactions, facilitating ring-opening with nucleophiles like azides or amines .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound in ring-opening reactions under different catalytic conditions?

Answer:

- Systematic solvent screening (e.g., comparing polar aprotic vs. nonpolar solvents) isolates solvent effects on reaction kinetics .

- Computational modeling (DFT) predicts regioselectivity in ring-opening pathways (e.g., C-O vs. C-I bond cleavage) .

- Controlled experiments with purified monomers and standardized catalyst ratios (e.g., Al:water = 1:0.8) reduce variability in reported data .

Advanced: What strategies optimize the use of this compound in designing high-performance polymers with tailored thermal and mechanical properties?

Answer:

- Block copolymerization with flexible monomers (e.g., 3-nitratomethyl oxetanes) balances rigidity and elasticity, as shown by SAXS/WAXS analysis of domain structures .

- Post-polymerization modifications (e.g., Huisgen cycloaddition on iodomethyl groups) introduce functional side chains for crosslinking .

- Thermogravimetric analysis (TGA) quantifies thermal stability, with fluorinated copolymers showing enhanced decomposition temperatures (>250°C) .

Advanced: In medicinal chemistry, how might the fluorinated oxetane motif in this compound enhance drug candidate properties?

Answer:

- Metabolic stability: The oxetane ring resists oxidative degradation, while fluorine reduces basicity of adjacent amines, prolonging half-life .

- Conformational control: The oxetane induces backbone turns in peptides, improving target binding affinity, as shown by NOE NMR studies .

- Lipophilicity modulation: The iodomethyl group increases logP, enhancing membrane permeability, but may require prodrug strategies to mitigate toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.